molecular formula C24H23FN2O4 B2753910 1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887468-01-1

1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2753910
CAS No.: 887468-01-1
M. Wt: 422.456
InChI Key: XFYVBHYJDBKUTB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “1’-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4’-piperidin]-4-one” are not detailed in the available literature .

Scientific Research Applications

Antimycobacterial Activity

One notable application of spiro-piperidin-4-ones, which share structural similarities with the mentioned compound, is in the development of antimycobacterial agents. Kumar et al. (2008) described the atom economic and stereoselective synthesis of several spiro-piperidin-4-ones evaluated for their activity against Mycobacterium tuberculosis. One compound exhibited significant in vitro activity, highlighting the potential of such structures in reducing bacterial counts in lung and spleen tissues (Kumar et al., 2008).

Histone Deacetylase Inhibitors

Spiro[chromane‐2,4′‐piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. Thaler et al. (2012) prepared a series based on a lead benzyl spirocycle, showing improved in vivo antitumor activity and pharmacokinetic profiles. These compounds exhibit the potential for cancer therapy through modulation of epigenetic mechanisms (Thaler et al., 2012).

Sigma Ligand Activity

Spiro compounds have also been synthesized and evaluated as sigma ligands. Moltzen et al. (1995) explored spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives for their affinity and selectivity towards sigma 1 and sigma 2 binding sites, indicating potential applications in neurological research and therapy (Moltzen et al., 1995).

Structural and Synthetic Research

Ghatpande et al. (2020) provided an overview of recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds, highlighting their significance in medicinal chemistry research. This review emphasizes the structural component's role in drug development and the synthesis of biologically active substances (Ghatpande et al., 2020).

Optical and Material Applications

The synthesis and applications of novel polyimides derived from spiro[fluorene-9,9'-xanthene] structures have been reported by Zhang et al. (2010), demonstrating their organosolubility, optical transparency, and potential in electronic and optical materials (Zhang et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

Given the biological potential of indole derivatives and the versatility of spirooxindole scaffolds , there is significant potential for future research into compounds like “1’-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4’-piperidin]-4-one”. This could include further exploration of their synthesis, properties, and potential applications.

Properties

IUPAC Name

1'-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c25-17-5-7-18(8-6-17)27-15-16(13-22(27)29)23(30)26-11-9-24(10-12-26)14-20(28)19-3-1-2-4-21(19)31-24/h1-8,16H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYVBHYJDBKUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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